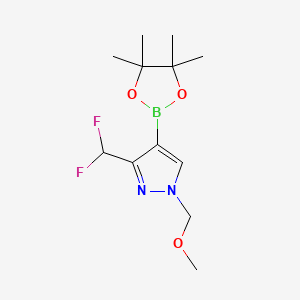![molecular formula C23H35ClO4 B14778735 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, chloro, and alkenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentyl and cyclobutyl intermediates, followed by the introduction of the chloro and hydroxyl groups. The final step involves the formation of the hept-5-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkenyl groups can be reduced to form alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the alkenyl groups would yield alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide: This compound shares some structural similarities but differs in the presence of methoxy groups and a naphthalene ring.
Uniqueness
7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid is unique due to its combination of functional groups and the presence of both cyclopentyl and cyclobutyl rings. This unique structure may confer specific properties that are not found in other similar compounds, making it valuable for certain applications.
特性
分子式 |
C23H35ClO4 |
|---|---|
分子量 |
411.0 g/mol |
IUPAC名 |
7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H35ClO4/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h2-3,5,7,10,17-21,25-26H,1,4,6,8-9,11-16H2,(H,27,28) |
InChIキー |
XXTBGKDWFYXGDZ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)

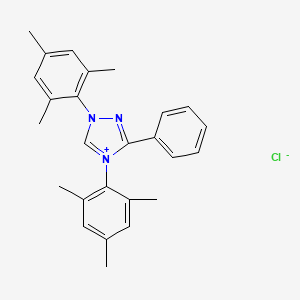
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
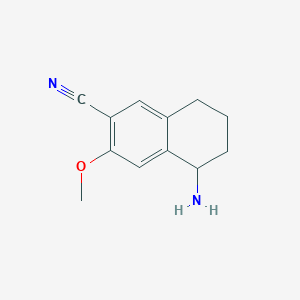
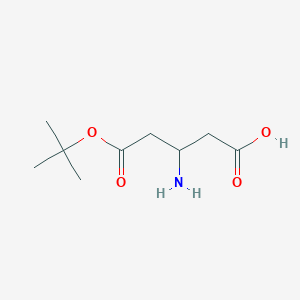
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
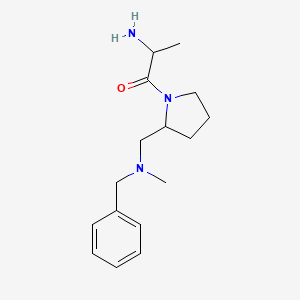
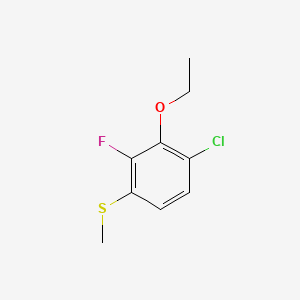
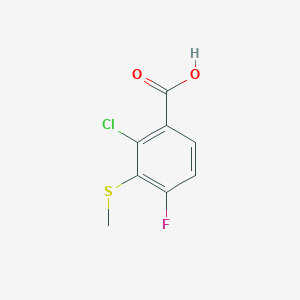
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
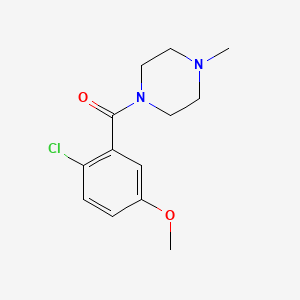
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
